molecular formula C2H3HgO2+ B1256777 Mercury acetate ion

Mercury acetate ion

Cat. No.: B1256777
M. Wt: 259.64 g/mol
InChI Key: QWSOAYZXYZDDPB-UHFFFAOYSA-M
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Description

Mercury acetate ion, also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and appears as a white crystalline solid. This compound is soluble in water and has various applications in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury acetate ion can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:

HgO+2CH₃COOHHg(CH₃COO)₂+H₂O\text{HgO} + 2\text{CH₃COOH} \rightarrow \text{Hg(CH₃COO)₂} + \text{H₂O} HgO+2CH₃COOH→Hg(CH₃COO)₂+H₂O

This reaction typically occurs at room temperature and yields this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through recrystallization and other techniques to remove impurities .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo redox reactions.

    Substitution: In organic chemistry, this compound is used to introduce mercury into organic molecules.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of mercury acetate ion involves its ability to form complexes with various organic and inorganic molecules. In organic synthesis, it acts as an electrophile, attacking double bonds and forming mercurinium ion intermediates. This allows for the addition of other groups to the molecule, facilitating various chemical transformations . In biological systems, mercury ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to toxic effects .

Comparison with Similar Compounds

Uniqueness: Mercury acetate ion is unique due to its specific reactivity with organic molecules, making it particularly useful in organic synthesis for introducing mercury into compounds. Its solubility in water and other solvents also makes it versatile for various applications .

Properties

Molecular Formula

C2H3HgO2+

Molecular Weight

259.64 g/mol

IUPAC Name

acetyloxymercury(1+)

InChI

InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+2/p-1

InChI Key

QWSOAYZXYZDDPB-UHFFFAOYSA-M

SMILES

CC(=O)O[Hg+]

Canonical SMILES

CC(=O)O[Hg+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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